N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide
Overview
Description
N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a hydroxy group at the second position, two methyl groups at the first and seventh positions, and an acetamide group at the third position of the indole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-hydroxy-1,7-dimethylindole.
Acetylation: The 2-hydroxy-1,7-dimethylindole is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This reaction introduces the acetamide group at the third position of the indole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Sourcing: Procurement of high-quality starting materials.
Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Purification and Quality Control: Implementation of efficient purification methods and rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The acetamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Formation of 2-keto-1,7-dimethylindole derivatives.
Reduction: Formation of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)amine.
Substitution: Formation of various substituted indole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Modulation: Modulating the activity of specific receptors, leading to altered cellular responses.
Signal Transduction: Interfering with signal transduction pathways, resulting in changes in gene expression and cellular behavior.
Comparison with Similar Compounds
N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)acetamide can be compared with other similar compounds, such as:
N-(2-hydroxy-1-methyl-1H-indol-3-yl)acetamide: Lacks the additional methyl group at the seventh position, which may affect its chemical and biological properties.
N-(2-hydroxy-1,7-dimethyl-1H-indol-3-yl)propionamide: Contains a propionamide group instead of an acetamide group, leading to differences in reactivity and biological activity.
2-hydroxy-1,7-dimethylindole:
The unique combination of functional groups in this compound distinguishes it from these similar compounds, contributing to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
N-(2-hydroxy-1,7-dimethylindol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-5-4-6-9-10(13-8(2)15)12(16)14(3)11(7)9/h4-6,16H,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULAOPWDUNLBDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2C)O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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